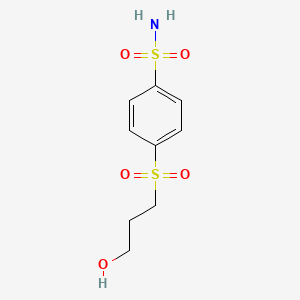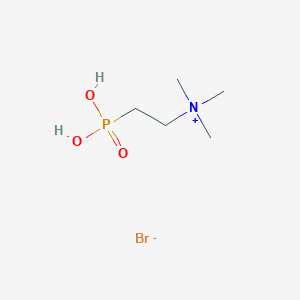
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is an organic compound belonging to the class of phosphocholines. It is characterized by the presence of a phosphono group attached to an ethanaminium moiety, which is further substituted with three methyl groups. This compound is known for its therapeutic applications, particularly in hepatobiliary dysfunction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide typically involves the reaction of trimethylamine with 2-bromoethanol, followed by phosphorylation. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions may yield phosphine derivatives.
Substitution: Common substitution reactions involve the replacement of the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted ethanaminium compounds.
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies related to cell membrane phospholipids.
Medicine: Investigated for its potential therapeutic effects in hepatobiliary dysfunction.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide involves its interaction with specific molecular targets such as C-reactive protein and epididymal sperm-binding protein 1. These interactions can modulate various biochemical pathways, leading to its therapeutic effects. The compound’s ability to interact with these targets is attributed to its unique structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
- N,N,N-Trimethyl-2-phosphonoethanaminium
Uniqueness
N,N,N-Trimethyl-2-phosphonoethan-1-aminium bromide is unique due to its specific bromide ion, which imparts distinct chemical reactivity and biological activity compared to its chloride counterpart. This uniqueness makes it particularly valuable in certain therapeutic and industrial applications .
Propriétés
Numéro CAS |
113347-61-8 |
|---|---|
Formule moléculaire |
C5H15BrNO3P |
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
trimethyl(2-phosphonoethyl)azanium;bromide |
InChI |
InChI=1S/C5H14NO3P.BrH/c1-6(2,3)4-5-10(7,8)9;/h4-5H2,1-3H3,(H-,7,8,9);1H |
Clé InChI |
PRALFCSIYZWCDG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCP(=O)(O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


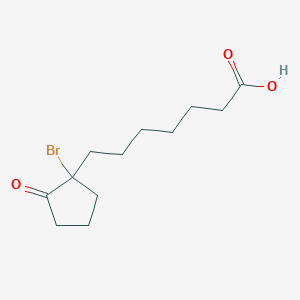
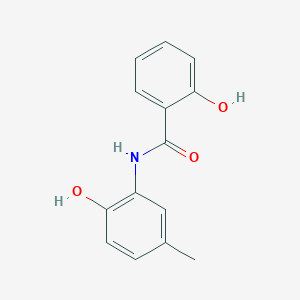

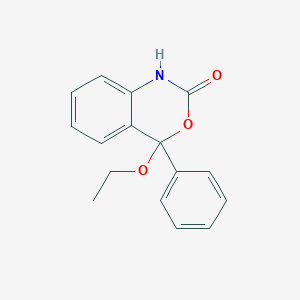
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)

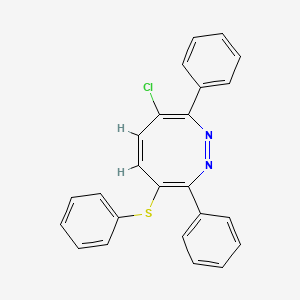
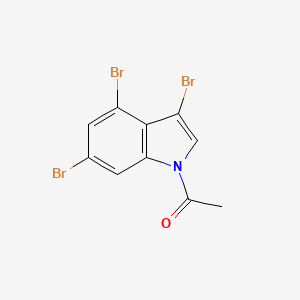

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
